N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
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Overview
Description
4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system, a propyl group, and a pentanoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by cyclization.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides and a suitable base.
Formation of the Amide Linkage: The amide linkage is formed by reacting the chromen derivative with an appropriate amine under amide coupling conditions.
Attachment of the Pentanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate with pentanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chromen ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water or alcohol as solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted chromen derivatives with various functional groups.
Hydrolysis: Corresponding acids or amines from the hydrolysis of ester or amide linkages.
Scientific Research Applications
4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can be compared with other similar compounds, such as:
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen ring system and exhibit similar biological activities.
Pentanoic acid derivatives: Compounds with the pentanoic acid moiety may have similar chemical properties and reactivity.
Amide-linked chromen derivatives: These compounds have similar structural features and may exhibit comparable biological effects.
The uniqueness of 4-METHYL-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-6-7-15-11-19(24)29-20-13(4)18(9-8-16(15)20)28-14(5)21(25)23-17(22(26)27)10-12(2)3/h8-9,11-12,14,17H,6-7,10H2,1-5H3,(H,23,25)(H,26,27)/t14?,17-/m0/s1 |
InChI Key |
YNEXZIKRUMLSIL-JRZJBTRGSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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